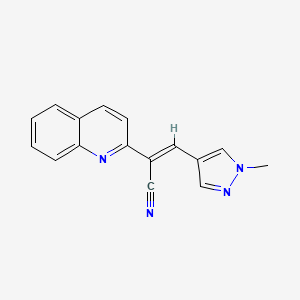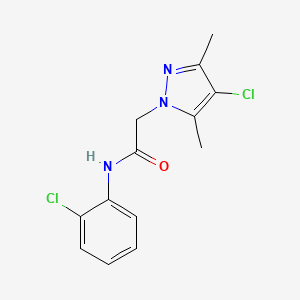![molecular formula C12H18ClN3O3S B7529955 N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide, commonly known as CP-466722, is a potent and selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has emerged as a promising strategy for the treatment of cancer and other diseases.
Mecanismo De Acción
CP-466722 works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. CP-466722 is a highly selective PARP inhibitor and has minimal off-target effects.
Biochemical and Physiological Effects:
CP-466722 has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, leading to the inhibition of tumor growth. CP-466722 has also been shown to reduce inflammation and oxidative stress in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-466722 has several advantages for lab experiments. It is a highly potent and selective PARP inhibitor, which makes it an ideal tool for studying PARP biology. CP-466722 is also relatively easy to synthesize, which makes it readily available for research purposes. However, CP-466722 has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to use in some experimental setups.
Direcciones Futuras
The potential therapeutic applications of CP-466722 are vast, and several avenues of research are currently being pursued. Some of the future directions for research on CP-466722 include:
1. Developing more potent and selective PARP inhibitors.
2. Studying the combination of CP-466722 with other anticancer agents.
3. Investigating the role of CP-466722 in DNA repair and genome stability.
4. Studying the effects of CP-466722 in neurodegenerative disorders.
5. Investigating the potential use of CP-466722 in combination with immunotherapy for cancer treatment.
Conclusion:
In conclusion, CP-466722 is a potent and selective PARP inhibitor with promising therapeutic applications in cancer and other diseases. The synthesis of CP-466722 is a complex process, but it has several advantages for lab experiments. CP-466722 has several biochemical and physiological effects, and its future directions for research are vast.
Métodos De Síntesis
CP-466722 can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of piperidine, 4-chloropyrrole-2-carboxylic acid, and methanesulfonyl chloride as starting materials, which are then subjected to a series of reactions to produce the final product. The synthesis of CP-466722 is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CP-466722 has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated that CP-466722 has potent anticancer activity and can sensitize cancer cells to chemotherapy and radiation therapy. CP-466722 has also shown promising results in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Propiedades
IUPAC Name |
N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3S/c1-20(18,19)15-6-9-3-2-4-16(8-9)12(17)11-5-10(13)7-14-11/h5,7,9,14-15H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIMEZLPQMETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN(C1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

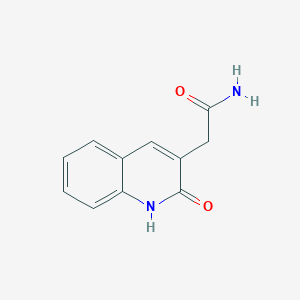
![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
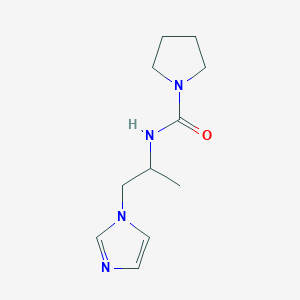
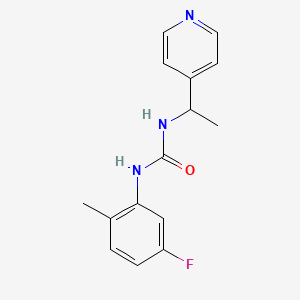

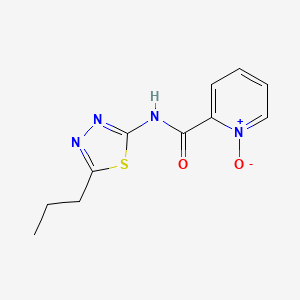
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
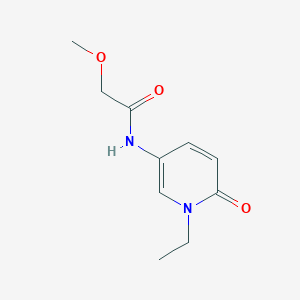
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
